Ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3O2/c1-3-5-13-8(11)6(10)7(12-13)9(14)15-4-2/h3-5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWBMNDITHKKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C(=O)OCC)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enolate-Mediated Cyclization with Hydrazinium Salts
A patented method (DE19701277A1) describes the synthesis of 1-alkyl-pyrazole-5-carboxylates by reacting enolates of 2,4-diketocarboxylic acid esters with N-alkylhydrazinium salts. For example, ethyl 3-n-propylpyrazole-5-carboxylate is synthesized by treating the enolate of ethyl 2,4-dioxovalerate with N-methylhydrazinium chloride. Key parameters include:
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Solvent : Ethanol or toluene
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Temperature : 30–110°C
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Workup : Fractional distillation to separate isomers (e.g., 1-methyl-3-n-propyl vs. 1-methyl-5-n-propyl isomers).
This method yields ~75% of the desired 1,3-dialkyl isomer after distillation, though iodination and amination steps are required post-cyclization.
Hydrazine-Mediated Cyclization of α,β-Unsaturated Esters
An alternative route involves reacting α,β-unsaturated cyanoacrylates with hydrazine. For instance, ethyl (E)-2-cyano-3-ethoxyacrylate reacts with hydrazine in ethanol under reflux to form ethyl 3-amino-4-pyrazolecarboxylate in 99% yield. Adapting this for the target compound would require introducing iodine and the propyl group at later stages.
Regioselective Alkylation at the N1 Position
Introducing the n-propyl group at the pyrazole’s N1 position is critical. The patent DE19701277A1 employs alkyl halides (e.g., n-propyl bromide) with sodium alkoxide bases in ethanol. For example:
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Substrate : Ethyl 3-amino-4-iodopyrazole-3-carboxylate
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Alkylating Agent : n-Propyl bromide (1.2 equiv)
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Base : Sodium ethoxide (1.5 equiv)
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Conditions : Reflux for 6–8 hours
Challenges include competing alkylation at other nitrogen sites and isomer formation, necessitating careful chromatography or distillation.
Electrophilic Iodination at the C4 Position
Iodination is typically achieved using N-iodosuccinimide (NIS) or iodine monochloride. The amino group at C5 directs electrophilic substitution to the C4 position due to its electron-donating nature. A representative protocol involves:
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Substrate : Ethyl 5-amino-1-propylpyrazole-3-carboxylate
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Iodinating Agent : NIS (1.1 equiv)
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Solvent : Dichloromethane
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Catalyst : p-Toluenesulfonic acid (0.1 equiv)
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Temperature : 0°C to room temperature
The reaction proceeds via an iodonium ion intermediate, with the amino group ensuring regioselectivity. Excess iodine is quenched with sodium thiosulfate.
Introduction of the Amino Group at C5
The amino group is introduced either via reduction of a nitro precursor or direct nucleophilic substitution. A two-step sequence is common:
Nitro Group Reduction
Direct Amination
Alternatively, amination via Buchwald-Hartwig coupling has been reported for analogous pyrazoles:
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃ (2 equiv)
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Amine Source : Ammonia (7 M in methanol)
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Solvent : Toluene
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Temperature : 100°C
Integrated Synthetic Pathways
Combining these steps, two viable routes emerge:
Sequential Functionalization Post-Cyclization
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Cyclocondensation of ethyl 2,4-dioxovalerate with methylhydrazine → ethyl 1-methylpyrazole-5-carboxylate.
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Alkylation with n-propyl bromide → ethyl 1-propylpyrazole-5-carboxylate (60% yield).
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Iodination with NIS → ethyl 4-iodo-1-propylpyrazole-5-carboxylate (85% yield).
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Nitration followed by reduction → ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate (overall 48% yield).
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodo Position
The iodine atom at position 4 is highly susceptible to nucleophilic displacement, enabling diverse functionalization.
Reaction Examples and Conditions
Mechanistic Insight : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while steric hindrance from the propyl group slows reaction kinetics .
Condensation Reactions Involving the Amino Group
The primary amino group participates in cyclocondensation with 1,3-dielectrophiles to form fused heterocycles.
Key Reactions
Tautomeric Influence : The amino group stabilizes the 5-tautomer in solution, favoring nucleophilic attack at N1 for cyclization .
Ester Group Transformations
The ethyl carboxylate undergoes hydrolysis, aminolysis, and reduction.
Functionalization Pathways
| Reaction Type | Reagents/Conditions | Product | Yield Optimization |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), 70°C, 4h | 5-Amino-4-iodo-1-propylpyrazole-3-carboxylic acid | pH >10 prevents decarboxylation |
| Aminolysis | Primary amines, DCC, RT, 12h | Amide derivatives | DMAP accelerates acylation |
| Reduction | LiAlH₄, THF, 0°C → RT, 2h | Alcohol derivative (unstable) | Low yields due to side reactions |
Analytical Note : IR spectroscopy confirms ester conversion (loss of ~1700 cm⁻¹ C=O stretch).
Palladium-Catalyzed Cross-Coupling Reactions
The iodo group facilitates Suzuki and Buchwald-Hartwig couplings.
Limitation : Steric bulk from the propyl group reduces coupling efficiency with hindered boronic acids.
Oxidation
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Iodo Group Stability : Resists oxidation under mild conditions (e.g., H₂O₂, HOAc).
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Amino Group : Forms nitroso intermediates (HNO₃, H₂SO₄) but risks ring decomposition .
Reduction
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Nitroso Reduction : NaBH₄/CuCl₂ regenerates amine without altering iodine.
Cyclization to Fused Heterocycles
Acid-mediated cyclization yields bioactive cores.
Mechanism : Protonation of the amino group enhances electrophilicity at C5, enabling intramolecular attack .
Environmental and Catalytic Effects
Scientific Research Applications
Anticancer Activity
Recent studies indicate that pyrazole derivatives, including ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate, exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 5-amino-4-iodo-1-propylpyrazole | MCF-7 (Breast Cancer) | TBD | Induces apoptosis and cell cycle arrest |
| Similar Pyrazole Derivative | A549 (Lung Cancer) | 1.48 - 6.38 | Inhibition of tubulin polymerization |
The mechanism of action often involves the modulation of cellular pathways that lead to apoptosis and reduced proliferation rates in cancer cells .
Anti-inflammatory Properties
Ethyl 5-amino-4-iodo-1-propylpyrazole has shown promise in reducing inflammation by modulating pro-inflammatory cytokine production. Studies suggest that it can inhibit pathways such as NF-kB and MAPK, which are critical in inflammatory responses.
Breast Cancer Treatment
A notable study investigated the combination of ethyl 5-amino derivatives with doxorubicin in MCF-7 cells, revealing enhanced cytotoxic effects compared to doxorubicin alone. This suggests potential for synergistic effects in chemotherapy regimens .
Liver Injury Models
Research demonstrated that administering pyrazole compounds significantly reduced liver injury markers in animal models subjected to lipopolysaccharide (LPS) treatment, indicating protective effects against oxidative stress and inflammation .
Synthetic Utility
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in pharmaceutical development.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs differ in substituent types, positions, and synthetic routes, leading to variations in reactivity and applications. Key comparisons include:
Key Observations :
- Iodine vs. In contrast, nitro groups (e.g., in 7-1A) increase electrophilicity, favoring nucleophilic substitution reactions .
- Amino Group Utility: The C5 amino group in the target compound enables hydrogen bonding, enhancing solubility and intermolecular interactions compared to cyano or phenyl substituents in compound 11b .
Spectroscopic and Physicochemical Properties
Table 2: Key Property Comparisons
Research Findings :
- The iodine atom in the target compound causes distinct deshielding in $^{13}\text{C}$ NMR (~90 ppm for C4), absent in nitro or cyano analogs .
- Compound 11b’s pyran core introduces ring strain, reducing thermal stability compared to pyrazole-based analogs .
Biological Activity
Ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of an amino group at the 5-position and an iodo group at the 4-position enhances its reactivity and biological profile. The compound can be represented as follows:
This structure facilitates interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit notable antitumor properties. This compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that similar pyrazole compounds effectively inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, which are crucial in tumor proliferation and survival .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | N/A | Inhibition of BRAF signaling |
| Ethyl 5-amino-3-methylthio-pyrazole | MDA-MB-231 | N/A | Induction of apoptosis |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to modulate inflammatory pathways, reducing cytokine production and inhibiting the activity of cyclooxygenase enzymes. This compound may exhibit similar effects, contributing to its analgesic properties .
Table 2: Anti-inflammatory Activity
Antimicrobial Properties
Emerging data suggest that pyrazole derivatives possess antimicrobial activities against various pathogens. This compound may exhibit similar effects, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the amino group at the 5-position is critical for enhancing interaction with biological targets, while the iodo substituent may enhance lipophilicity, improving cellular uptake. Understanding these relationships can aid in designing more potent analogs.
Key Factors Influencing SAR:
- Substituent Position : The location of functional groups significantly affects the compound's reactivity and biological activity.
- Electronic Properties : Electron-donating or withdrawing groups can modulate the compound's interaction with receptors or enzymes.
- Steric Hindrance : The size and shape of substituents influence the compound's ability to fit into active sites of target proteins.
Case Studies
Recent studies have documented the synthesis and evaluation of ethyl 5-amino-4-iodo-1-propylpyrazole derivatives in various biological assays:
- Antitumor Study : A derivative was tested on breast cancer cell lines (MCF-7 and MDA-MB-231) showing promising results in reducing cell viability when used alone or in combination with doxorubicin .
- Anti-inflammatory Assessment : In vivo models demonstrated that this compound reduced inflammation markers significantly compared to control groups .
Q & A
Q. What synthetic strategies are effective for introducing the iodo substituent at the 4-position of the pyrazole ring?
Regioselective iodination typically employs electrophilic iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. The amino group at position 5 may require protection (e.g., Boc or acetyl groups) to prevent undesired side reactions. Solvent polarity and temperature (0–50°C) influence reaction efficiency. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane, monitored by TLC (Rf ~0.3 in 2:1 hexane/EtOAc) .
Q. How is the crystal structure of this compound resolved, and what challenges arise during refinement?
Single-crystal X-ray diffraction using Mo-Kα radiation (λ = 0.71073 Å) is standard. SHELXL refines heavy-atom (iodine) displacement parameters, requiring absorption corrections due to iodine’s high electron density. Challenges include anisotropic thermal motion and hydrogen bonding network analysis. WinGX assists in data reduction and ORTEP visualization of anisotropic ellipsoids.
Q. What spectroscopic techniques confirm the structure, and how are conflicting data interpreted?
- 1H/13C NMR : Amino protons (δ ~5–6 ppm) and ethyl ester signals (δ ~1.3–4.3 ppm) are key. Iodo substituents deshield adjacent carbons (e.g., C4: δ ~90–100 ppm).
- IR : Carboxylate C=O (~1680 cm⁻¹) and NH₂ stretches (~3230 cm⁻¹) validate functional groups. Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or crystal packing effects, resolved via X-ray validation .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The C–I bond’s polarization enhances oxidative addition with Pd catalysts. Optimization involves ligand selection (e.g., SPhos for steric bulk) and base (K₂CO₃ in THF/H₂O). Competing dehalogenation is mitigated by low-temperature (50°C) protocols. Reaction progress is tracked via LC-MS for boronate ester intermediates .
Q. What computational methods predict the compound’s electronic properties and reaction pathways?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Iodine’s electron-withdrawing effect lowers LUMO energy, favoring SNAr reactions. Solvent effects (PCM model) and transition-state (TS) analysis explain regioselectivity in amide couplings .
Q. How are stability and degradation pathways analyzed under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal hydrolysis of the ethyl ester to carboxylic acid (t1/2 ~30 days). Light exposure degrades the iodo group, requiring amber vials and inert (N₂) storage. Degradation products are characterized via HRMS and 2D NMR .
Q. What crystallographic software settings improve refinement accuracy for heavy-atom structures?
In SHELXL , using the "ISOR" constraint for iodine’s anisotropic displacement and "DELU" for bond-length restraints prevents overfitting. Twin refinement (BASF parameter) addresses pseudo-merohedral twinning. High-resolution data (<1.0 Å) and multi-scan absorption corrections (SADABS) reduce R1 values to <5% .
Q. How is the compound’s potential bioactivity evaluated in silico and in vitro?
Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding poses. In vitro assays (IC₅₀ determination via fluorescence polarization) validate inhibition. The amino group’s H-bond donor capacity enhances target affinity, while the propyl chain modulates lipophilicity (clogP ~2.8) .
Methodological Tables
| Parameter | Synthetic Condition | Reference |
|---|---|---|
| Iodination Agent | N-Iodosuccinimide (NIS) in DCM | |
| Reaction Temperature | 0–25°C | |
| Purification | Silica gel chromatography (Hexane/EtOAc) |
| Spectroscopic Data | Observation | Technique |
|---|---|---|
| NH₂ Stretch | 3230 cm⁻¹ (IR) | |
| C=O Stretch | 1680 cm⁻¹ (IR) | |
| Ethyl CH₃ | δ 1.37 ppm (¹H NMR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
